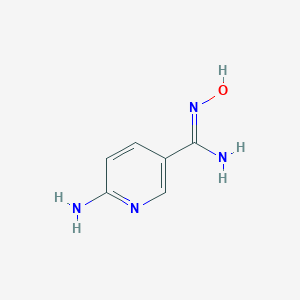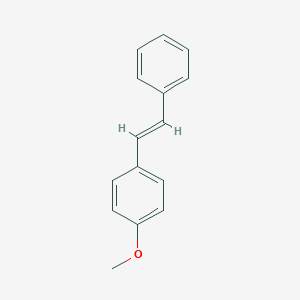
P-Methoxystilbene
Descripción general
Descripción
P-Methoxystilbene is a chemical compound with the molecular formula C15H14O . It contains a total of 31 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .
Synthesis Analysis
The synthesis of stilbene scaffold and related structures has been extensively studied over the last 30 years . The role of stilbene intermediates in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science has been highlighted .
Molecular Structure Analysis
The molecular structure of P-Methoxystilbene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of P-Methoxystilbene is also called a skeletal formula, which is the standard notation for organic molecules .
Chemical Reactions Analysis
The chemical reactions of P-Methoxystilbene have been studied using various methods such as transmission electron microscopy (TEM), which offers both high spatial and temporal resolution .
Physical And Chemical Properties Analysis
P-Methoxystilbene has a molecular weight of 210.271 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 341.5±17.0 °C at 760 mmHg, and a flash point of 135.4±10.2 °C .
Aplicaciones Científicas De Investigación
Antioxidant Properties
P-Methoxystilbene exhibits potent antioxidant activity. It scavenges free radicals, protects cellular components (such as lipids, proteins, and DNA), and helps prevent oxidative stress-related damage. Researchers have explored its role in mitigating oxidative stress-induced diseases, including neurodegenerative disorders and cardiovascular conditions .
Anti-Inflammatory Effects
Similar to resveratrol, piceatannol possesses anti-inflammatory properties. It modulates key signaling pathways, including NF-κB, MAPK, and JAK/STAT, thereby reducing the expression of inflammatory cytokines. By maintaining homeostasis, it contributes to overall health and disease prevention .
Cancer Chemoprevention
Studies suggest that piceatannol may inhibit cancer cell proliferation and induce apoptosis (programmed cell death). It targets various molecular pathways involved in cancer development, making it a potential chemopreventive agent. Breast cancer, colon cancer, and leukemia are among the malignancies investigated in this context .
Metabolic Disorders
Research indicates that piceatannol influences metabolic pathways. It activates SIRT1 (a longevity-associated protein) and enhances insulin sensitivity. Consequently, it may play a role in managing type 2 diabetes and obesity .
Skin Health and UV Protection
Topical application of piceatannol has been explored for its potential in protecting skin against UV radiation. It scavenges free radicals generated by UV exposure and may help prevent photoaging and skin damage .
Mecanismo De Acción
Target of Action
P-Methoxystilbene, a natural analogue of resveratrol, has been reported to be active against multiple targets associated with chronic disorders . The primary targets of P-Methoxystilbene include inflammatory mediators (e.g., COX-1/2, iNOS, TNF), transcription factors (e.g., NF-κB, β-catenin, STAT3, PPAR-γ), cell cycle regulatory genes (e.g., cyclins, CDKs, p53), angiogenic genes (e.g., VEGF, MMPs, ICAM-1), apoptotic genes (e.g., survivin, Bcl-2, Bcl-X L), antioxidant enzymes (e.g., SOD, CAT, HO-1), and protein kinases (e.g., AKT, PI3K, JNK) .
Mode of Action
P-Methoxystilbene interacts with its targets to inhibit cancer cell proliferation, induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis . It also inhibits the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages .
Biochemical Pathways
P-Methoxystilbene affects several biochemical pathways. It modulates NF-κB, MAPK, and JAK/STAT pathways, reducing the transcription of inflammatory factors . It also interferes with the complement system . The compound’s action results in the maintenance of homeostatic conditions .
Pharmacokinetics
The pharmacokinetics of P-Methoxystilbene has been examined using various techniques . The compound is rapidly distributed and eliminated from the body . The absolute oral bioavailability of P-Methoxystilbene is calculated to be 0.03% . Methylation of resveratrol, such as in P-Methoxystilbene, results in enhanced bioavailability and bioactivity .
Result of Action
The molecular and cellular effects of P-Methoxystilbene’s action include improved cancer cell proliferation inhibition, induction of cell cycle arrest, decreased metastasis, reduced angiogenesis, and increased apoptosis . It also significantly reduces LPS-induced nitric oxide release by inhibiting the inducible nitric oxide synthase mRNA expression .
Action Environment
The mode of application of stilbenes, such as P-Methoxystilbene, is important to their absorption and curative effects . For example, in animal models of autoinflammatory diseases, topical and microemulsion gel methods have been seen to enhance the absorption and curative effects of stilbenes .
Direcciones Futuras
Research on stilbene-based compounds like P-Methoxystilbene is ongoing, with a focus on improving their physicochemical limitations and enhancing their bioavailability . These findings could be of great interest for industries that aim to deliver novel bioactive compounds with higher solubility and lower degradation .
Propiedades
IUPAC Name |
1-methoxy-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXLYCDZKRCAD-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Methoxystilbene | |
CAS RN |
1142-15-0, 1694-19-5 | |
| Record name | 1-Methoxy-4-(2-phenylethenyl)-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Methoxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-methoxystilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methoxystilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL148B7HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does p-methoxystilbene react in the presence of alkaline hydrogen peroxide, and how does this relate to lignin degradation?
A1: [] p-Methoxystilbene, a model compound for lignin, reacts with hydrogen peroxide under alkaline conditions through a nucleophilic displacement mechanism. The presence of the electron-donating methoxy group enhances the reactivity. This reaction proceeds faster at lower pH values (within the alkaline range) due to the higher concentration of undissociated hydrogen peroxide, which acts as the nucleophile. This interaction leads to the oxidative breakdown of p-methoxystilbene, providing insights into the degradation pathways of lignin, a complex polymer found in plant cell walls. You can find more details in this research article: [] The Reaction of Alkaline Hydrogen Peroxide with Lignin Model Dimers. Part 4: Substituted Stilbenes and Undissociated Hydrogen Peroxide.
Q2: Can p-methoxystilbene be used as a starting material for the synthesis of more complex molecules?
A2: [] Yes, p-methoxystilbene can serve as a building block for synthesizing benzylisoquinolines, aporphines, and isopavines. This is achieved through a photoamination reaction where p-methoxystilbene reacts with various amines in the presence of dicyanobenzene as a photosensitizer. Subsequent treatment with boron trifluoride or trifluoromethanesulfonic acid induces cyclization, forming the desired heterocyclic compounds. For more information on this synthesis, please refer to: [] Application of Photoamination to Synthesis of Benzylisoquinolines, Aporphins, and Isopavines.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

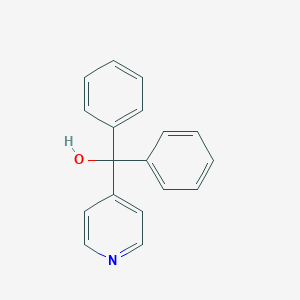

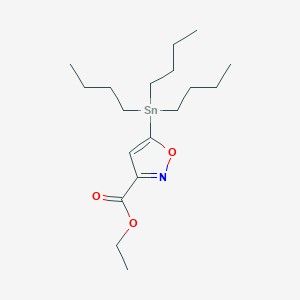
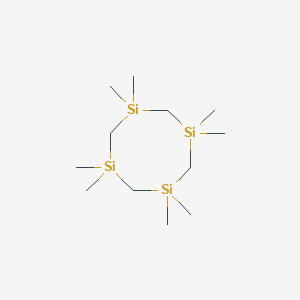
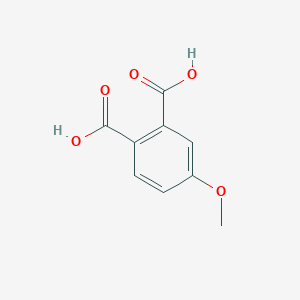
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)
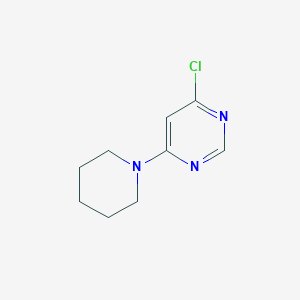
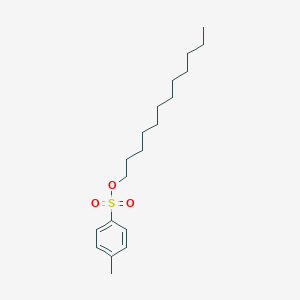

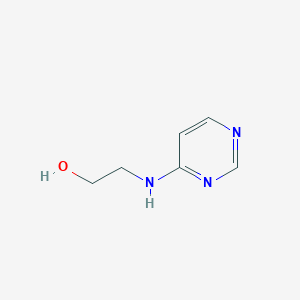
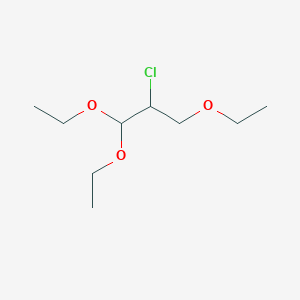

![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
